molecular formula C14H13NO B12993701 (2,4-Dimethylphenyl)(pyridin-3-yl)methanone

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone

Cat. No.: B12993701
M. Wt: 211.26 g/mol
InChI Key: ZVXBNZIIMXXKSQ-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that features a ketone functional group attached to a 2,4-dimethylphenyl ring and a pyridin-3-yl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,4-dimethylbenzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a reactant. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone has been explored for various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(pyridin-3-yl)methanone and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

  • (4-Methoxy-3-methylphenyl)(pyridin-3-yl)methanone
  • (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone

Comparison:

  • Structural Differences: While (2,4-Dimethylphenyl)(pyridin-3-yl)methanone has methyl groups at the 2 and 4 positions of the phenyl ring, similar compounds may have different substituents, such as methoxy or amino groups, which can significantly alter their chemical and biological properties.
  • Unique Properties: The presence of dimethyl groups in this compound can influence its steric and electronic properties, making it unique in terms of reactivity and interaction with biological targets.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(2,4-dimethylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO/c1-10-5-6-13(11(2)8-10)14(16)12-4-3-7-15-9-12/h3-9H,1-2H3

InChI Key

ZVXBNZIIMXXKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN=CC=C2)C

Origin of Product

United States

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